Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9), also known as N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide, is a heterocyclic amide building block characterized by a distinctive gamma-ketoamide linkage bridging a thiophene ring and an N-(3-hydroxypropyl) moiety. With a molecular formula of C11H15NO3S and a calculated density of 1.229 g/cm³, this compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates, particularly in pathways targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 58137-32-9
Cat. No. B13955827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
CAS58137-32-9
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CCC(=O)NCCCO
InChIInChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15)
InChIKeyDXOBDKRICXTJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9): A Specialized Thiophene-Containing Synthetic Intermediate


Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9), also known as N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide, is a heterocyclic amide building block characterized by a distinctive gamma-ketoamide linkage bridging a thiophene ring and an N-(3-hydroxypropyl) moiety . With a molecular formula of C11H15NO3S and a calculated density of 1.229 g/cm³, this compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates, particularly in pathways targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1][2]. Its bifunctional nature, containing both a reactive ketone and a terminal hydroxyl group, enables downstream functionalization that is not possible with simpler thiophene amide analogs.

Why Generic Thiophene Amides Cannot Simply Replace Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9)


Substituting this compound with a seemingly similar thiophene amide is problematic due to its unique gamma-ketoamide architecture, which places a reactive ketone at the gamma position relative to the amide carbonyl . This specific electronic and steric environment is critical for its role as a precursor in enantioselective reduction pathways to produce chiral 3-amino-1-(2-thienyl)-1-propanol derivatives [1]. Unlike simple thiophene carboxamides, the terminal hydroxyl group provides a synthetic handle for further derivatization (e.g., tosylation, halogenation) without the need for protecting group strategies, directly impacting step-count and overall yield in multi-step syntheses . The precise combination of these functional groups determines the compound's reactivity and final product purity profile, making direct interchange with other analogs a significant risk to synthetic route fidelity.

Quantitative Differentiation Evidence for Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9)


Structural Differentiation: Gamma-Ketoamide vs. Beta-Hydroxyamide Backbone in Thiophene Series

The target compound is distinguished from the widely used duloxetine intermediate N-methyl-3-hydroxy-3-(2-thienyl)propionamide by its oxidation state. The target contains a gamma-keto group adjacent to the thiophene ring, while the duloxetine precursor features a secondary alcohol at the same position . This fundamental difference is reflected in the exact mass: 241.07700 Da for the target vs. 213.08 Da for the reduced alcohol analog. This structural feature renders the target compound suitable for asymmetric reduction sequences to generate chiral alcohols with specific stereochemistry, a capability that the already-reduced intermediate cannot provide [1]. The carbonyl group also provides a distinct UV chromophore for reaction monitoring.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Functional Handle Advantage: N-(3-Hydroxypropyl) vs. Unsubstituted Amide Derivatives

This compound contains a terminal primary hydroxyl group on the N-propyl chain, a strategic functional handle absent in simpler analogs like N-methyl or unsubstituted 4-oxo-4-(2-thienyl)butanamides. The N-(3-hydroxypropyl) group allows for further derivatization, such as esterification, etherification, or conversion to a leaving group (e.g., tosylate, halide), enabling its direct use as a linker or for subsequent chain elongation [1]. In comparison, the simple N-(4-methylphenyl)-4-oxo-4-(2-thienyl)butanamide (CAS not provided, MW ~285 g/mol) lacks this reactive functionality, limiting its application to terminal capping roles . The presence of the hydroxyl group also increases aqueous solubility and hydrogen bonding potential, relevant for purification and handling in polar solvent systems.

Organic Synthesis Building Block Derivatization

Purity Specification for Reproducible Synthesis: Target vs. Available Analog Standards

For procurement decisions, the quantitative purity level is a key differentiator. Commercial sources for this compound specify a standard purity of 98.0%, as confirmed by GC or HPLC analysis . This level of purity is crucial for its intended use as a synthetic intermediate, where side reactions from impurities can drastically reduce yields in subsequent asymmetric reduction or coupling steps. While impurity reference standards for related compounds like Duloxetine Impurity 11 (3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) exist and are highly characterized, they are intended for analytical toxicology, not as bulk synthesis starting materials, and are priced accordingly . The target compound's specification as a 98.0% pure research chemical positions it as the cost-effective choice for initial route scouting and scale-up investigations.

Quality Control Analytical Chemistry Reproducibility

Patent-Documented Utility in Enantioselective Synthesis of Active Pharmaceutical Ingredients

The patent literature explicitly demonstrates the utility of 3-hydroxy-3-(2-thienyl)propionamide scaffolds for producing optically active 3-amino-1-(2-thienyl)-1-propanols with high reaction yield and optical yield [1]. While the target compound is the oxidized gamma-keto variant, it serves as the direct substrate for the asymmetric hydrogenation catalysts (e.g., Ruthenium-diamine complexes) described in US Patent 7,659,409 to establish the chiral alcohol center [2]. This contrasts with other thiophene acetamide derivatives (e.g., Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-, CAS 823821-75-6) which lack the N-hydroxypropyl chain and are not identified as intermediates in this specific, pharmaceutically relevant chiral synthesis pathway . This patent-backed route provides a validated, scalable application that simpler analogs cannot claim.

Process Chemistry Chiral Synthesis Pharmaceutical Intermediates

High-Value Application Scenarios for Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- (CAS 58137-32-9)


Scalable Synthesis of Chiral 3-Amino-1-(2-thienyl)-1-propanol Pharmacophores

This compound is the starting material of choice for process chemistry teams implementing the patented asymmetric reduction sequence to produce enantiomerically pure 3-amino-1-(2-thienyl)-1-propanols. Its gamma-keto group is the essential recognition element for the ruthenium-diamine asymmetric catalyst system described in US7659409, a transformation validated to produce high optical yields suitable for pharmaceutical manufacturing [1]. The N-hydroxypropyl handle further allows for subsequent functionalization or conjugation without disrupting the newly formed chiral center.

Building Block for 15-PGDH Inhibitor Fragment-Based Drug Discovery (FBDD)

Given the established role of thiophene amides in modulating 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity, this compound serves as a privileged fragment for FBDD campaigns [2]. Its multiple functional groups (thiophene, ketone, amide, terminal alcohol) make it an ideal core for the rapid generation of diverse derivative libraries using parallel synthesis techniques. Procurement of this specific fragment, rather than simpler, less functionalized analogs, maximizes the chemical space explored in each round of SAR optimization.

Reference Standard for Impurity Profiling in Duloxetine and Related APIs

The compound, or its reduced form, is structurally related to key intermediates and potential impurities in the synthesis of the SNRI drug duloxetine. Analytical development groups can use this 98.0% pure compound as a custom reference marker to develop and validate HPLC methods for monitoring over-reduction or side reactions in analogous manufacturing processes, providing a more relevant and potentially more cost-effective alternative to official pharmacopoeial impurity standards .

Quote Request

Request a Quote for Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.